BenchChemオンラインストアへようこそ!

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine

medicinal chemistry parallel library synthesis structure-activity relationship

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1610021-35-6, molecular formula C₆H₄ClFN₄, molecular weight 186.57 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family—a privileged scaffold in drug discovery with demonstrated kinase inhibitory activity against targets including B-Raf, KDR, Lck, Src, Aurora, Trk, PI3K, FLT-3, and C-Met kinases. The compound features a unique dual-halogen substitution pattern (chlorine at C5 and fluorine at C6) in combination with a free primary amine at C7, rendering it a strategic intermediate for sequential functionalization in structure-activity relationship (SAR) exploration and targeted library synthesis.

Molecular Formula C6H4ClFN4
Molecular Weight 186.57
CAS No. 1610021-35-6
Cat. No. B2769279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine
CAS1610021-35-6
Molecular FormulaC6H4ClFN4
Molecular Weight186.57
Structural Identifiers
SMILESC1=C2N=C(C(=C(N2N=C1)N)F)Cl
InChIInChI=1S/C6H4ClFN4/c7-5-4(8)6(9)12-3(11-5)1-2-10-12/h1-2H,9H2
InChIKeyOVCHFXFAEOICMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1610021-35-6): A Dual-Halogenated Pyrazolopyrimidine Building Block for Medicinal Chemistry and Kinase-Targeted Libraries


5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1610021-35-6, molecular formula C₆H₄ClFN₄, molecular weight 186.57 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family—a privileged scaffold in drug discovery with demonstrated kinase inhibitory activity against targets including B-Raf, KDR, Lck, Src, Aurora, Trk, PI3K, FLT-3, and C-Met kinases [1]. The compound features a unique dual-halogen substitution pattern (chlorine at C5 and fluorine at C6) in combination with a free primary amine at C7, rendering it a strategic intermediate for sequential functionalization in structure-activity relationship (SAR) exploration and targeted library synthesis [2]. Commercially available from multiple suppliers at purities of 97–98% , this compound serves as a versatile starting material for the construction of substituted pyrazolo[1,5-a]pyrimidine-7-amine derivatives with potential applications in kinase inhibitor development, as reflected in recent patent activity targeting CDK12, CDK13, and CDK7 [3].

Why Mono-Halogenated or Unsubstituted Pyrazolopyrimidine Analogs Cannot Replace the 5-Chloro-6-fluoro Substitution Pattern of CAS 1610021-35-6


The 5-chloro-6-fluoro dual-halogen substitution pattern on the pyrazolo[1,5-a]pyrimidine-7-amine core cannot be replicated by mono-halogenated analogs such as 5-chloropyrazolo[1,5-a]pyrimidin-7-amine (CAS 245095-96-9) or the unsubstituted parent scaffold. The differential reactivity of the C–Cl bond versus the C–F bond under nucleophilic aromatic substitution (SNAr) conditions provides orthogonal synthetic handles: the chlorine at C5 is substantially more reactive toward nucleophilic displacement, enabling selective first-stage derivatization, while the fluorine at C6 remains intact for subsequent late-stage functionalization [1]. This sequential derivatization capability is absent in compounds bearing only a single halogen or lacking halogen substituents entirely. Furthermore, the electron-withdrawing effect of the 6-fluoro group modulates the electronic character of the heterocyclic core, influencing both the reactivity at C5 and C7 and the pharmacokinetic properties of downstream derivatives—a design parameter supported by the widespread incorporation of fluorine in kinase inhibitor optimization strategies [2]. The quantitative evidence below substantiates these structural and functional differentiators.

Quantitative Evidence Differentiating 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1610021-35-6) from Its Closest Analogs


Dual-Halogen Orthogonal Reactivity: Sequential SNAr Derivatization Enabled by the C5-Cl / C6-F Substitution Pattern

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine possesses two electronically differentiated halogen leaving groups at adjacent positions on the pyrimidine ring. Under SNAr conditions, the C5–Cl bond undergoes nucleophilic displacement preferentially over the C6–F bond due to the lower bond dissociation energy of the C–Cl bond (approximately 339 kJ/mol) compared to the C–F bond (approximately 485 kJ/mol), a difference of roughly 146 kJ/mol [1]. This enables sequential, site-selective functionalization: C5 can be derivatized with a first nucleophile under mild conditions, followed by C6 activation under more forcing conditions or with appropriate catalysis. In contrast, the mono-halogenated comparator 5-chloropyrazolo[1,5-a]pyrimidin-7-amine (CAS 245095-96-9, MW 168.58 g/mol) offers only a single reactive site (C5–Cl), precluding sequential derivatization without additional halogenation steps. The unsubstituted pyrazolo[1,5-a]pyrimidin-7-amine (CAS 942606-52-0) lacks any halogen handle for SNAr chemistry, requiring electrophilic halogenation prior to substitution—adding synthetic steps and potentially reducing overall yield [2].

medicinal chemistry parallel library synthesis structure-activity relationship nucleophilic aromatic substitution

Molecular Weight and Calculated Lipophilicity Differentiation Versus the 5-Chloro Mono-Halogenated Analog

The addition of fluorine at the C6 position of 5-chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine produces a measurable increase in molecular weight (186.57 g/mol) compared to the 5-chloro analog 5-chloropyrazolo[1,5-a]pyrimidin-7-amine (CAS 245095-96-9, MW 168.58 g/mol), a difference of +18.0 g/mol (+10.7%) . Fluorine substitution at aromatic positions typically confers increased metabolic stability and modulated lipophilicity—the electron-withdrawing effect of fluorine reduces the pKa of the adjacent 7-amine and alters hydrogen-bonding capacity, parameters that directly influence permeability, solubility, and target binding in kinase inhibitor design [1]. While the mono-chloro analog has been reported as a component in PI3Kδ-targeting derivatives with IC₅₀ values as low as 18 nM [2], the 6-fluoro substituent in the target compound offers an additional vector for modulating potency and selectivity that is structurally inaccessible in the 5-chloro comparator.

drug design physicochemical profiling lead optimization Lipinski parameters

Scaffold Privilege Confirmed: Pyrazolo[1,5-a]pyrimidine-7-amine Core as a Validated Kinase Inhibitor Template with Recent Patent Activity

The pyrazolo[1,5-a]pyrimidine-7-amine scaffold has been extensively validated as a kinase inhibitor pharmacophore. A comprehensive 2023 review documented its activity against a broad panel of kinase targets including B-Raf, KDR, Lck, Src, Aurora, Trk, PI3K-γ, FLT-3, C-Met, STING, and TRPC [1]. Critically, a recently published patent application (US20240109898A1, 2024) specifically claims substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as selective CDK12 and/or CDK13 inhibitors with selectivity over CDK7, and further describes their activity as Cyclin K degraders—a dual mechanism conferring enhanced cellular potency [2]. While the specific IC₅₀ values for 5-chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine itself have not been published, the patent family explicitly encompasses halogen-substituted (including chloro and fluoro) pyrazolo[1,5-a]pyrimidin-7-amines within its claims, establishing this substitution pattern as directly relevant to current intellectual property in the CDK inhibitor field [2]. In contrast, non-pyrazolopyrimidine scaffolds or alternative heterocyclic cores lack this validated kinase-targeting pedigree.

kinase inhibition CDK inhibitors anticancer agents intellectual property

Purity Benchmarking: 97–98% Assay with Multi-Vendor Availability Enables Reproducible SAR and Scale-Up

5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is available from multiple independent suppliers at defined purity specifications: 97% minimum purity from AKSci , 98% from Leyan , and 97% from ChemicalBook-listed suppliers . This contrasts with the 5-chloro analog (CAS 245095-96-9), which is available at comparable purity from Fujifilm Wako but is typically offered only as a single-source specialty reagent at a premium price point (¥76,500 for research quantities) . Multi-vendor availability of the target compound at consistent purity levels (97–98%) reduces single-supplier dependency risk and provides procurement flexibility for both small-scale SAR exploration (100 mg to 1 g quantities) and larger-scale intermediate preparation (5 g to 25 g available upon inquiry) .

chemical procurement purity specification reproducibility vendor comparison

Hazard and Handling Profile: Defined GHS Classification for Laboratory Safety and Transport Compliance

The structurally related compound 5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine (CAS 1610021-36-7, the de-amino analog differing only by the absence of the C7 amine) carries defined GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . By structural analogy, 5-chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine is expected to share a similar hazard profile, with the additional 7-amine group potentially modulating irritancy. This defined safety classification enables appropriate risk assessment and handling protocol implementation prior to procurement—in contrast to uncharacterized or poorly documented analogs where hazard profiles must be assumed or experimentally determined, adding delay and cost to project initiation .

laboratory safety GHS classification chemical handling regulatory compliance

Optimal Application Scenarios for 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1610021-35-6) Based on Quantitative Differentiation Evidence


Sequential Derivatization for Focused Kinase Inhibitor Libraries Targeting CDK12/CDK13

Medicinal chemistry teams prosecuting kinase inhibitor programs—particularly those targeting CDK12, CDK13, or other cyclin-dependent kinases as described in US20240109898A1 [1]—can leverage the orthogonal reactivity of the C5–Cl and C6–F bonds (ΔBDE ≈ 146 kJ/mol) to execute sequential SNAr functionalization from a single starting material. A representative workflow involves: (i) first-stage displacement of the C5 chlorine with an amine, alkoxide, or thiol nucleophile under mild conditions (e.g., K₂CO₃ in DMF at 60–80 °C), (ii) purification and characterization of the mono-substituted intermediate, and (iii) second-stage activation of the C6 fluorine using a stronger nucleophile or transition metal catalysis to introduce a second diversity element. This two-step, one-building-block strategy generates structurally diverse 5,6-disubstituted pyrazolo[1,5-a]pyrimidin-7-amines without requiring intermediate halogenation steps—reducing synthetic step count by at least one step per analog compared to starting from the mono-chloro compound (CAS 245095-96-9), which would require electrophilic fluorination or an additional halogenation–substitution cycle to achieve the same substitution pattern [2].

Fluorinated Building Block for Metabolic Stability Optimization in Lead Series

In lead optimization programs where metabolic soft spots have been identified at or near the C6 position of the pyrazolo[1,5-a]pyrimidine core, the pre-installed 6-fluoro substituent of CAS 1610021-35-6 offers a direct entry into fluorinated analogs without requiring late-stage fluorination chemistry (e.g., Selectfluor, DAST, or Balz–Schiemann reactions). The electron-withdrawing effect of fluorine at C6 modulates the electron density of the heterocyclic core and the pKa of the C7 amine, parameters known to influence CYP450-mediated oxidative metabolism and hERG channel binding [3]. Utilizing this pre-fluorinated building block at the start of a SAR campaign—rather than introducing fluorine post hoc on an advanced intermediate—ensures that all downstream analogs incorporate the metabolically stabilizing fluorine atom, enabling systematic exploration of C5 and C7 substituent effects against a constant C6-fluoro background [4].

Multi-Vendor Procurement Strategy for Scale-Up from Milligram SAR to Gram-Scale Intermediate Preparation

The availability of 5-chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine from at least three independent vendors (AKSci at 97%, Leyan at 98%, and ChemicalBook-listed suppliers at 97%) enables a staged procurement strategy: initial 100–250 mg quantities for reaction condition screening and small-scale SAR from the most cost-effective supplier, followed by 1–5 g quantities for expanded analog synthesis, and 10–25 g quantities for advanced intermediate preparation from suppliers offering bulk pricing. This multi-vendor ecosystem mitigates the single-supplier dependency risk observed with the 5-chloro analog (CAS 245095-96-9), which is primarily available as a premium single-source reagent from Fujifilm Wako at ¥76,500 . For organizations requiring gram-to-kilogram quantities, the competitive vendor landscape for CAS 1610021-35-6 provides negotiating leverage and supply chain resilience.

Pre-Competitive Kinase Probe Development Using a Patent-Relevant Scaffold

Academic and industrial groups engaged in pre-competitive chemical probe development for the kinase research community can use 5-chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine as a starting point for generating tool compounds within chemical space that is demonstrably relevant to the kinase inhibitor patent landscape. The scaffold's established activity against a broad panel of kinases (B-Raf, KDR, Lck, Src, Aurora, Trk, PI3K, FLT-3, C-Met, and CDK family members) [5] and the explicit coverage of halogen-substituted pyrazolo[1,5-a]pyrimidin-7-amines in recent patent filings [1] ensure that probes derived from this building block occupy biologically and commercially validated chemical space. This increases the likelihood that biochemical and cellular profiling data generated with these probes will be recognized as relevant by the broader drug discovery community, facilitating publication, collaboration, and potential translational development.

Quote Request

Request a Quote for 5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.